2-(2-Chloropyridin-4-yl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloropyridin-4-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C7H10Cl2N2. It is a derivative of pyridine and is commonly used in scientific research due to its unique properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyridin-4-yl)ethanamine hydrochloride typically involves the reaction of 2-chloropyridine with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactions using automated equipment to ensure consistency and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropyridin-4-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various substituted pyridines, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Chloropyridin-4-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloropyridin-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, thereby affecting biochemical processes within cells. The compound’s structure allows it to bind to active sites on enzymes, blocking their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloropyridin-2-yl)ethanamine hydrochloride
- 2-(4-Methyl-1,3-thiazol-5-yl)ethanamine dihydrobromide
- 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride
Uniqueness
2-(2-Chloropyridin-4-yl)ethanamine hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Properties
Molecular Formula |
C7H10Cl2N2 |
---|---|
Molecular Weight |
193.07 g/mol |
IUPAC Name |
2-(2-chloropyridin-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9ClN2.ClH/c8-7-5-6(1-3-9)2-4-10-7;/h2,4-5H,1,3,9H2;1H |
InChI Key |
AWJAFAIJMUCTRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CCN)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.